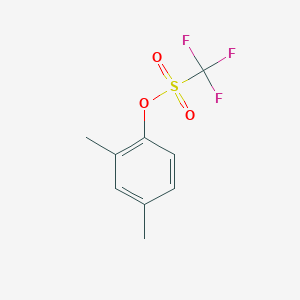
2,4-dimethylphenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethylphenyl trifluoromethanesulfonate is an organic compound with the chemical formula C9H9F3O3S. It is a white to pale yellow solid with a strong odor. This compound is primarily used as a reagent in organic synthesis, particularly in fluorination and sulfonation reactions .
Vorbereitungsmethoden
2,4-dimethylphenyl trifluoromethanesulfonate can be synthesized through the reaction of 2,4-dimethylphenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base, such as pyridine, under anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2,4-dimethylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids.
Reduction Reactions: It can be reduced to form the corresponding alcohols.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4-dimethylphenyl trifluoromethanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It is used as a reagent to introduce trifluoromethanesulfonate groups into organic molecules, which can enhance their reactivity and stability.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates and active ingredients.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester involves its ability to act as a strong electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
2,4-dimethylphenyl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts high reactivity and stability. Similar compounds include:
Methanesulfonic acid, trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester: This compound has similar reactivity but different steric properties due to the presence of bulky tert-butyl groups.
This compound: This compound is structurally similar but may have different reactivity and stability profiles.
These comparisons highlight the unique properties of methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester, making it a valuable reagent in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-6-3-4-8(7(2)5-6)15-16(13,14)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBQZJSCYJWVMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473795 |
Source


|
| Record name | Methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87241-52-9 |
Source


|
| Record name | Methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

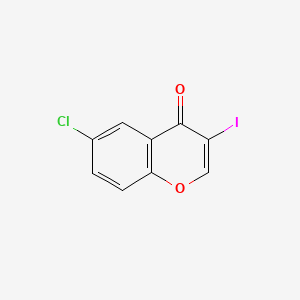
![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)
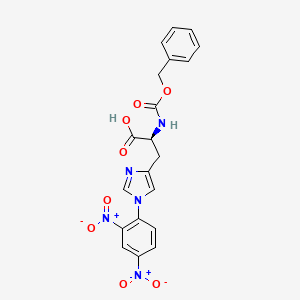

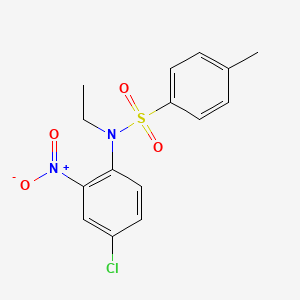
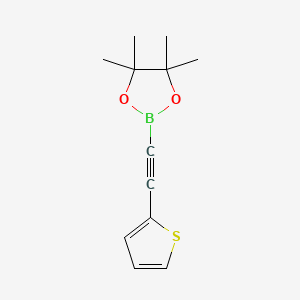
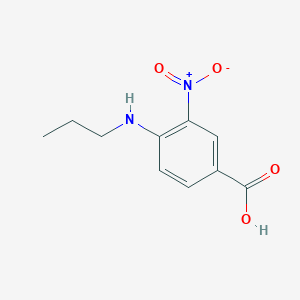




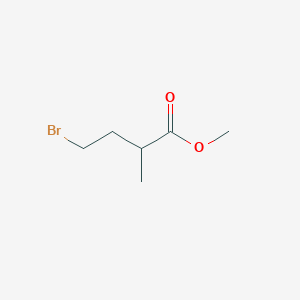
![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)
